Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)-
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Overview
Description
Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a benzothiazole derivative with a suitable pyrazole precursor, followed by cyclization to form the pyrano-pyrazole ring system. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while substitution reactions could introduce new substituents at specific positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)- is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and developing new synthetic methodologies.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential as a therapeutic agent is explored through preclinical and clinical studies. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.
Industry
Industrially, Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)- may be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)- involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano-pyrazole derivatives, benzothiazole-containing molecules, and heterocyclic compounds with comparable structures.
Uniqueness
What sets Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)- apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity
Properties
CAS No. |
106515-45-1 |
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Molecular Formula |
C15H10FN3O2S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C15H10FN3O2S/c1-7-5-12(20)21-14-13(7)8(2)18-19(14)15-17-10-4-3-9(16)6-11(10)22-15/h3-6H,1-2H3 |
InChI Key |
GIPAUTGGZLDDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=NC4=C(S3)C=C(C=C4)F)C |
Origin of Product |
United States |
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